molecular formula C24H31N3O B10894259 (4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B10894259
M. Wt: 377.5 g/mol
InChI Key: HBFZNKLHHSIZCR-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that features a piperidine ring system with benzyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperidin-4-yl)carbamate: Another piperidine derivative with different substituents.

    N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine structure but different functional groups.

Uniqueness

(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone is unique due to its specific combination of benzyl and pyridinyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone

InChI

InChI=1S/C24H31N3O/c28-24(22-9-6-14-26(18-22)19-23-10-4-5-13-25-23)27-15-11-21(12-16-27)17-20-7-2-1-3-8-20/h1-5,7-8,10,13,21-22H,6,9,11-12,14-19H2

InChI Key

HBFZNKLHHSIZCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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